3-[(4-Methoxyphenoxy)methyl]azetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry
Four-membered nitrogen heterocycles, most notably azetidines, are a significant class of saturated azaheterocycles. magtech.com.cn Their importance stems from a combination of inherent ring strain and the presence of a basic nitrogen atom, which imparts unique chemical and physical properties. This ring strain, estimated to be up to 104.6 kJ/mol, endows azetidines with strong molecular rigidity and makes them susceptible to ring-opening reactions, rendering them versatile synthetic intermediates. nih.gov
Historical Context of Azetidine (B1206935) Ring Synthesis and Functionalization
The history of azetidine chemistry dates back to the early 20th century, with initial explorations involving cycloaddition reactions. jmchemsci.com However, for many decades, the synthesis of the strained four-membered ring was considered challenging, and methods were less developed compared to those for more common five- and six-membered heterocycles. nih.gov
Over the past few decades, remarkable advances have been achieved in the synthesis of diversely functionalized azetidines. nih.gov Modern synthetic chemistry has established several robust strategies for constructing the azetidine core. Key methods include:
Intramolecular Cyclization: This is one of the most common approaches, typically involving an intramolecular SN2 reaction where a nitrogen atom displaces a leaving group on a γ-carbon. Precursors like 1,3-amino alcohols and 1,3-haloamines are frequently used. nih.govorganic-chemistry.org
[2+2] Cycloaddition: The photochemical reaction between an imine and an alkene, known as the aza Paternò–Büchi reaction, is an efficient route to functionalized azetidines. researchgate.net
Ring Contraction and Expansion: Azetidines can be synthesized through the ring contraction of five-membered heterocycles (e.g., pyrrolidines) or the ring expansion of three-membered heterocycles like aziridines. magtech.com.cn
Reduction of Azetidin-2-ones (β-lactams): The well-known β-lactam ring, famously found in penicillin, can be reduced to yield the corresponding saturated azetidine ring. wikipedia.org
These advancements have made a wide variety of substituted azetidines accessible, enabling their broader application in various fields of chemical research. magtech.com.cn
Overview of 3-[(4-Methoxyphenoxy)methyl]azetidine as a Chemical Entity
This compound is a distinct organic molecule built upon the foundational azetidine ring. Structurally, it is a 3-substituted azetidine, where the substituent is a methyl group linked to a 4-methoxyphenoxy moiety. This compound merges three key structural features: the strained, polar azetidine ring; the aromatic, electron-rich methoxyphenyl group; and a flexible ether linkage.
The combination of the saturated heterocyclic ring and the aromatic side chain defines its physicochemical properties. The azetidine portion contributes polarity and a basic nitrogen center, while the phenoxy group introduces aromatic character and potential for π-stacking interactions. The methoxy (B1213986) group further modulates the electronic properties of the phenyl ring.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)OCC2CNC2 |
| IUPAC Name | This compound |
| Core Scaffold | Azetidine |
| Key Substituents | 4-Methoxyphenoxy, Methyl |
Rationale for Academic Investigation of the this compound Scaffold
The academic and industrial interest in scaffolds like this compound is driven by the principles of medicinal chemistry and the continuous search for novel bioactive compounds. The rationale for its investigation can be understood by considering the contributions of its constituent parts.
Firstly, the azetidine core is a desirable motif for imparting drug-like properties. As a bioisostere for other common rings (like pyrrolidine (B122466) or piperidine), it offers a way to explore new chemical space with potentially improved metabolic stability and altered conformational rigidity. researchgate.net Research into azetidine-based scaffolds has been aimed at generating lead-like molecules for various therapeutic targets, including those in the central nervous system. nih.gov
Secondly, the phenoxy group is a prevalent feature in many known pharmaceuticals and biologically active molecules. google.com Its presence can facilitate interactions with biological targets through various non-covalent forces. The methoxy substituent on the phenyl ring is a common modulating group in drug design, capable of influencing receptor binding, solubility, and metabolic pathways.
Therefore, the synthesis and study of the this compound scaffold represent a logical exercise in molecular design. It allows researchers to investigate how the combination of a strained heterocyclic ring with a classic pharmacophoric element (the methoxyphenoxy group) influences molecular properties and biological activity. Such investigations are fundamental to diversity-oriented synthesis programs that aim to create libraries of novel compounds for high-throughput screening and the discovery of new therapeutic agents. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
1332301-08-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-2-4-11(5-3-10)14-8-9-6-12-7-9/h2-5,9,12H,6-8H2,1H3 |
InChI Key |
PYYYBJDMCNBVFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Methoxyphenoxy Methyl Azetidine and Its Derivatives
Classical Approaches to Azetidine (B1206935) Ring Formation Applied to the Phenoxymethyl (B101242) Azetidine Core
The formation of the azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, is a foundational step in the synthesis of the target molecule. Two principal classical strategies are applicable for creating the core structure which can then be elaborated into 3-[(4-methoxyphenoxy)methyl]azetidine.
Intramolecular cyclization is a common and effective strategy for forming small rings. This approach involves a precursor molecule that contains both the nitrogen nucleophile and a carbon atom with a suitable leaving group, separated by a two-carbon chain (a γ-amino halide or sulfonate). The reaction proceeds via an intramolecular SN2 reaction, where the nitrogen atom attacks the electrophilic carbon, displacing the leaving group and forming the cyclic azetidine structure.
A notable variant of this approach is the intramolecular aminolysis of epoxides. nih.gov For instance, a properly substituted 3,4-epoxy amine can undergo a ring-closing reaction to form a 3-hydroxyazetidine derivative. nih.govfrontiersin.org This method is advantageous as it can establish a hydroxyl group at the 3-position, which is a key functional handle for introducing the phenoxymethyl side chain. The regioselectivity of the epoxide opening is a critical factor and can often be controlled by the choice of catalyst, such as Lewis acids like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), which can promote the desired cyclization pathway. nih.govfrontiersin.org
Table 1: Key Features of Intramolecular Cyclization for Azetidine Synthesis
| Precursor Type | Key Reaction | Typical Leaving Group/Functional Group | Notes |
|---|---|---|---|
| γ-Amino Halide/Sulfonate | Intramolecular SN2 | -Cl, -Br, -I, -OMs, -OTs | A direct and widely used method for ring formation. |
| cis-3,4-Epoxy Amine | Intramolecular Aminolysis | Epoxide Ring | Can be catalyzed by Lewis acids to control regioselectivity and yield 3-hydroxyazetidines. nih.govfrontiersin.org |
Cycloaddition reactions provide another powerful route to four-membered rings by combining two unsaturated precursor molecules. jmchemsci.com Specifically, [2+2] cycloadditions are employed for the construction of the azetidine skeleton. A classic example is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). jmchemsci.com The resulting β-lactam can then be chemically reduced to afford the saturated azetidine ring.
Another relevant method is the aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an alkene and an imine, which directly yields an azetidine ring. The success and regioselectivity of these reactions depend heavily on the electronic properties and steric profiles of the substrates. While powerful, these methods may require subsequent steps to reduce carbonyl groups or install the necessary functionality at the 3-position for conversion to this compound.
Targeted Synthesis of the this compound Moiety
Once the azetidine core is established, specifically with a functional handle at the 3-position, the focus shifts to the precise installation of the (4-methoxyphenoxy)methyl side chain. This is typically achieved by forming an ether linkage between a 3-(hydroxymethyl)azetidine precursor and 4-methoxyphenol (B1676288).
The Mitsunobu reaction is a highly effective and widely utilized method for converting primary and secondary alcohols into a variety of functional groups, including esters and phenyl ethers, under mild conditions. organic-chemistry.orgnih.gov It is particularly well-suited for the synthesis of this compound from a protected 3-(hydroxymethyl)azetidine and 4-methoxyphenol.
The reaction proceeds by activating the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This in-situ activation converts the hydroxyl group into a good leaving group, which is then displaced by a suitable nucleophile—in this case, the phenoxide generated from 4-methoxyphenol. organic-chemistry.orgmissouri.edu The nucleophile should generally have a pKa of less than 15 to effectively participate in the reaction. organic-synthesis.com
The efficiency of the Mitsunobu reaction is sensitive to several parameters, and optimization is often necessary to achieve high yields and minimize side products.
Reagents: DEAD and DIAD are the most common azodicarboxylates. wikipedia.org Alternatives like di-tert-butylazodicarboxylate or di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) have been developed to simplify the removal of the hydrazine (B178648) byproduct during purification. wikipedia.org Triphenylphosphine is the standard phosphine reagent.
Stoichiometry: It is common practice to use a stoichiometric excess (typically 1.2 to 1.5 equivalents) of both the phosphine and the azodicarboxylate to drive the reaction to completion. organic-synthesis.com
Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is the most frequently used solvent, although others like diethyl ether or dichloromethane (B109758) can also be employed. wikipedia.orgorganic-synthesis.com
Temperature: The reaction is typically initiated at a low temperature (0 °C) with the slow, dropwise addition of the azodicarboxylate. wikipedia.orgorganic-synthesis.com After the addition is complete, the reaction mixture is often allowed to warm to room temperature and stirred for several hours until completion. organic-synthesis.com
Order of Addition: The standard procedure involves dissolving the alcohol, nucleophile (phenol), and triphenylphosphine in the solvent before the cooled addition of the azodicarboxylate. wikipedia.org In cases where this fails, pre-forming the betaine (B1666868) intermediate by adding the azodicarboxylate to the triphenylphosphine first can sometimes yield better results. wikipedia.org
Table 2: Typical Parameters for Mitsunobu Ether Synthesis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Alcohol | 1.0 eq | organic-synthesis.com |
| Phenol (B47542) (Nucleophile) | 1.0 - 1.2 eq | organic-synthesis.com |
| Phosphine (e.g., PPh3) | 1.2 - 1.5 eq | organic-synthesis.com |
| Azodicarboxylate (e.g., DEAD, DIAD) | 1.2 - 1.5 eq | organic-synthesis.com |
| Solvent | Anhydrous THF | wikipedia.org |
| Temperature | Addition at 0 °C, then stir at room temp. | wikipedia.org |
A defining characteristic of the Mitsunobu reaction is its stereospecificity. The reaction proceeds via an SN2 mechanism, resulting in a complete inversion of configuration at the carbon atom of the alcohol. organic-chemistry.orgnih.govmissouri.edu This feature makes the Mitsunobu reaction a powerful tool for inverting stereocenters in complex molecules. missouri.eduorganic-chemistry.org
In the specific synthesis of this compound from an achiral 3-(hydroxymethyl)azetidine precursor, the reacting carbon atom (the methylene (B1212753) carbon of the hydroxymethyl group) is not a stereocenter. Therefore, the inversion of configuration is not applicable in this particular transformation. However, if the synthesis were to start from a chiral precursor, such as a substituted azetidine with a stereocenter at the 3-position bearing a secondary alcohol, the stereochemical outcome would be a critical consideration, and the Mitsunobu reaction would predictably yield the product with an inverted stereocenter.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Phenoxy Linkage
The formation of the phenoxy ether bond in this compound can be achieved through Nucleophilic Aromatic Substitution (SNAr). This strategy typically involves the reaction of an azetidine precursor bearing a nucleophilic oxygen with an activated aryl halide.
Reaction of Activated Aryl Halides with Azetidine Precursors
In a typical SNAr approach to derivatives analogous to this compound, an azetidine-3-methanol derivative, often with a protected nitrogen, serves as the nucleophile. The aryl component is an aromatic ring activated by electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to a leaving group, such as a halogen. For the synthesis of the target compound, this would involve a 4-methoxyphenyl (B3050149) halide. However, the methoxy (B1213986) group is electron-donating, which does not activate the ring for traditional SNAr. Therefore, alternative strategies or a different synthetic order might be employed.
A relevant analogy can be drawn from the synthesis of 10-phenylphenothiazine derivatives, where polyfluoroarenes undergo SNAr with phenothiazine (B1677639) in the presence of a mild base. This demonstrates that with sufficient activation of the aromatic ring (in this case, by multiple fluorine atoms), SNAr can proceed efficiently. In the context of the target molecule, a hypothetical activated precursor like 1-fluoro-4-methoxy-2-nitrobenzene could react with a protected azetidine-3-methanol under basic conditions to form the desired phenoxy linkage.
Influence of Basic Conditions on Reaction Efficiency
The efficiency of SNAr reactions is highly dependent on the basic conditions employed. The base serves to deprotonate the nucleophile, increasing its nucleophilicity. Common bases used in these reactions include sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic bases such as triethylamine (B128534) (Et₃N). The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. For instance, in the synthesis of 10-phenylphenothiazine derivatives, potassium carbonate in N,N-dimethylformamide (DMF) was found to be effective. The basic conditions facilitate the formation of the nucleophilic phenothiazine anion, which then attacks the electron-deficient aryl ring. Similarly, for the synthesis of this compound via SNAr, a suitable base would be required to deprotonate the hydroxyl group of the azetidine-3-methanol precursor.
Utility of 3-Chloroazetidine Hydrochloride as a Key Intermediate
3-Chloroazetidine hydrochloride is a valuable and reactive intermediate in the synthesis of various 3-substituted azetidines. Its utility stems from the presence of a good leaving group (chloride) on the strained four-membered ring, making it susceptible to nucleophilic displacement. This intermediate can be used to introduce a variety of functional groups at the 3-position of the azetidine ring, including the phenoxymethyl moiety required for the target compound.
The general approach would involve the reaction of 3-chloroazetidine, often used as its hydrochloride salt and neutralized in situ, with 4-methoxyphenol in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the chloride from the azetidine ring. The nitrogen of the azetidine ring is typically protected during this step to prevent side reactions.
Palladium-Catalyzed Intramolecular Amination Approaches
Palladium-catalyzed intramolecular amination of C-H bonds has emerged as a powerful tool for the synthesis of N-heterocycles, including azetidines. This method involves the cyclization of an amine precursor containing an appropriately positioned C-H bond. For the synthesis of the azetidine core, this typically involves a γ-C(sp³)-H amination.
In a study by Chen and colleagues, picolinamide (B142947) (PA) protected amine substrates were used to achieve the palladium-catalyzed intramolecular amination of unactivated C-H bonds. organic-chemistry.orgnih.gov The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, leading to the formation of the azetidine ring with high diastereoselectivity. organic-chemistry.org The use of an appropriate oxidant is crucial for the success of these reactions. A newly designed phenyliodonium (B1259483) dimethylmalonate (B8719724) reagent has been shown to favor the desired C-N reductive elimination pathway, leading to the formation of strained ring systems like benzazetidines. researchgate.net
Below is a table summarizing the reaction conditions for the palladium-catalyzed intramolecular amination to form azetidines.
| Catalyst | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PhI(OAc)₂ | K₂CO₃ | Toluene | 100 | 70-85 |
| Pd(OAc)₂ | PhI(DMM) | Na₃PO₄ | DCE | 130 (Microwave) | up to 86 |
DMM: Dimethylmalonate; DCE: 1,2-Dichloroethane
Copper-Catalyzed Ring Closure Methodologies
Copper catalysis offers a versatile platform for the synthesis of azetidines through various ring closure strategies. One such method is the photoinduced anti-Baldwin radical cyclization of ynamides. This approach utilizes a copper-based photoredox catalyst to generate highly functionalized azetidines. The reaction proceeds via a 4-exo-dig radical cyclization, which is kinetically favored over the 5-endo-dig pathway. nih.gov
Another copper-catalyzed approach involves the multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which yields functionalized azetidine derivatives under mild, base-free conditions. organic-chemistry.org Furthermore, copper-catalyzed alkene aminoazidation provides a rapid entry to diamine precursors that can be further elaborated into azetidine-containing structures. nih.gov
The following table outlines representative conditions for copper-catalyzed azetidine synthesis.
| Catalyst | Ligand | Reagents | Solvent | Temperature | Yield (%) |
| [Cu(bcp)DPEphos]PF₆ | - | Ynamide, (i-Pr)₂NEt | MeCN | Room Temp | 50-80 |
| Cu(I) source | - | Terminal alkyne, sulfonyl azide, carbodiimide | Various | Mild | Good to Excellent |
| CuOAc | - | Alkene, Azidoiodinane | MeCN | 60°C | up to 99 |
Electrocatalytic Intramolecular Hydroamination Strategies
A modern and sustainable approach to azetidine synthesis involves electrocatalytic intramolecular hydroamination. This method has been successfully applied to the cyclization of allylic sulfonamides to form azetidines. The reaction merges cobalt catalysis with electrochemical oxidation to regioselectively generate a key carbocationic intermediate that undergoes intramolecular C-N bond formation. organic-chemistry.orgnih.govnrf.re.kr
This electrocatalytic protocol circumvents the need for chemical oxidants and allows for the formation of the strained four-membered ring under mild conditions. The reaction is typically carried out in an undivided electrochemical cell using a constant voltage.
Key reaction parameters for the electrocatalytic synthesis of azetidines are summarized below.
| Catalyst | Electrolyte | Additives | Solvent | Voltage (V) | Yield (%) |
| Co(salen) complex | TBAPF₆ | PhMeSiH₂, 2,6-Dimethoxypyridine | TFB:HFIP (3:1) | 2.3 | Good |
TFB: 1,2,3-Trifluorobenzene; HFIP: 1,1,1,3,3,3-Hexafluoroisopropanol
Lanthanide-Catalyzed Regioselective Aminolysis of Epoxy Amines
A powerful strategy for the construction of the azetidine ring system involves the intramolecular cyclization of epoxy amines. Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have emerged as highly effective Lewis acid catalysts for promoting the regioselective aminolysis of epoxides. This method is particularly useful for synthesizing substituted azetidines from cis-3,4-epoxy amine precursors.
The synthesis of this compound via this route would hypothetically begin with a suitable epoxy amine, such as N-protected-4-(4-methoxyphenoxy)-2,3-epoxybutan-1-amine. In the presence of a catalytic amount of La(OTf)₃, the amine nitrogen would selectively attack the C3 position of the epoxide, leading to the formation of the desired four-membered azetidine ring. This C3-selective intramolecular aminolysis proceeds in high yields and demonstrates tolerance for various functional groups. The reaction is typically carried out under reflux conditions in a solvent like 1,2-dichloroethane. The regioselectivity of the ring-opening is a key advantage, ensuring the precise construction of the 3-substituted azetidine core.
Advanced Synthetic Techniques for Scalable Production
Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, safety, and scalability. Flow chemistry and microwave-assisted synthesis represent two such powerful techniques that can be applied to the production of this compound.
Application of Flow Chemistry for this compound Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for scalable production. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology provides superior control over reaction parameters such as temperature, pressure, and mixing.
For the synthesis of this compound, a key cyclization step, such as the intramolecular nucleophilic substitution of a γ-amino alcohol derivative, could be adapted to a flow process. In a hypothetical setup, a solution of the precursor would be pumped through a heated coil reactor. The high surface-area-to-volume ratio in the flow reactor allows for rapid and uniform heating, significantly reducing reaction times compared to batch processing. This precise temperature control is also crucial for minimizing side reactions, thus improving the purity and yield of the final product. Furthermore, the inherent safety of having only a small amount of reactive material in the reactor at any given time makes flow chemistry an attractive option for industrial-scale synthesis.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, while also improving yields.
The formation of the azetidine ring or the preceding Williamson ether synthesis to attach the phenoxy moiety are prime candidates for microwave assistance. For instance, the intramolecular cyclization of a precursor like 1-amino-4-(4-methoxyphenoxy)butan-2-ol (after activation of the hydroxyl group) could be significantly expedited. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid, localized heating that is not achievable with conventional methods. This can overcome activation energy barriers more effectively and often leads to cleaner reactions with fewer byproducts.
| Method | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|
| Conventional Heating | 8-12 hours | 65% | Standard laboratory setup |
| Microwave-Assisted | 10-20 minutes | 85% | Rapid reaction rates, higher yields |
Divergent Synthesis of Functionalized this compound Derivatives
The core structure of this compound serves as a valuable scaffold for the generation of diverse chemical libraries for applications such as drug discovery. Functionalization can be readily achieved at two key positions: the azetidine nitrogen and the phenoxy ring.
Introduction of Varied Substituents on the Azetidine Nitrogen
The secondary amine of the azetidine ring is a versatile handle for introducing a wide array of functional groups. Standard organic transformations can be employed to create a library of N-substituted derivatives.
N-Alkylation: Reaction with various alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) affords the corresponding N-alkylated azetidines.
N-Acylation: Treatment with acyl chlorides or acid anhydrides provides N-acyl derivatives. This reaction is typically performed in the presence of a base such as triethylamine or pyridine.
Reductive Amination: The azetidine nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to yield N-alkyl or N-arylmethyl derivatives. This one-pot procedure is highly efficient for generating diverse structures. wikipedia.org
| Reaction Type | Reagent(s) | Resulting N-Substituent |
|---|---|---|
| N-Alkylation | Benzyl bromide, K₂CO₃ | -CH₂Ph |
| N-Acylation | Acetyl chloride, Et₃N | -C(O)CH₃ |
| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | -Cyclohexyl |
| Sulfonylation | Tosyl chloride, Pyridine | -SO₂C₆H₄CH₃ |
Modification of the Phenoxy Moiety for Analog Generation
Generating analogs with varied substituents on the phenoxy ring is crucial for structure-activity relationship (SAR) studies. This can be accomplished through two primary strategies.
The first approach involves utilizing different substituted phenols from the outset of the synthesis. For example, a Williamson ether synthesis between a protected 3-(hydroxymethyl)azetidine derivative and various commercially available para-substituted phenols (e.g., 4-fluorophenol, 4-chlorophenol, 4-tert-butylphenol) can produce a range of analogs. masterorganicchemistry.comresearchgate.net This strategy allows for the systematic exploration of electronic and steric effects at the para-position of the phenoxy ring.
A second strategy involves post-synthetic modification of the 4-methoxy group. The methyl ether can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol. This free hydroxyl group can then be re-alkylated with a variety of alkyl halides to introduce different alkoxy groups, further expanding the library of derivatives.
| Starting Phenol | Resulting 4-Position Substituent | Synthetic Strategy |
|---|---|---|
| 4-Fluorophenol | -F | Williamson Ether Synthesis |
| 4-Chlorophenol | -Cl | Williamson Ether Synthesis |
| 4-(Trifluoromethyl)phenol | -CF₃ | Williamson Ether Synthesis |
| 4-Methoxyphenol (followed by demethylation and re-alkylation with ethyl iodide) | -OCH₂CH₃ | Post-Synthetic Modification |
Chemical Reactivity and Transformation Pathways of 3 4 Methoxyphenoxy Methyl Azetidine
Reactivity of the Azetidine (B1206935) Ring System
The reactivity of the azetidine ring is a consequence of its significant ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.org This strain energy can be released through reactions that lead to the cleavage of the C-N or C-C bonds of the ring.
Ring-opening reactions are a characteristic feature of azetidine chemistry, providing pathways to synthesize functionalized linear amines. nih.gov These transformations are typically initiated by activation of the ring, often through protonation or Lewis acid coordination, which facilitates nucleophilic attack. acs.org
In the presence of Brønsted or Lewis acids, the nitrogen atom of the azetidine ring in 3-[(4-Methoxyphenoxy)methyl]azetidine can be protonated or coordinated to the acid. This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and subsequent ring cleavage. acs.org The regioselectivity of the ring-opening is influenced by the substitution pattern of the azetidine. For a 3-substituted azetidine like the title compound, nucleophilic attack can theoretically occur at either the C2 or C4 position. The outcome is often governed by electronic and steric factors. magtech.com.cn
An acid-mediated intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines, where a pendant nucleophilic group attacks the activated azetidine ring. nih.gov While this compound itself does not possess a pendant nucleophile for intramolecular attack, this highlights the general susceptibility of the activated azetidine ring to such reactions.
Table 1: Examples of Acid-Catalyzed Ring-Opening Reactions of Azetidine Derivatives
| Azetidine Derivative | Acid Catalyst | Nucleophile | Product Type |
|---|---|---|---|
| N-Arylazetidines | Brønsted Acid | Pendant Amide | Lactam |
| 2-Arylazetidines | Lewis Acid | Aromatic Nucleophiles | γ-(N-Aryl)aminoalkylated Arenes |
This table presents generalized examples from the literature on azetidine chemistry to illustrate potential reaction pathways.
The release of ring strain is a primary driving force for the nucleophilic ring-opening of azetidines. rsc.org Nucleophiles can attack the carbon atoms of the azetidinium ion, which is formed under acidic conditions, leading to the formation of a stable, acyclic amine. nih.gov The reaction generally proceeds via an SN2 mechanism. acs.org
A variety of nucleophiles can participate in these reactions, including halides, alcohols, thiols, and carbon nucleophiles. beilstein-journals.orguni-mainz.de For this compound, a nucleophile would attack one of the methylene (B1212753) carbons adjacent to the nitrogen, leading to the cleavage of a C-N bond. The regioselectivity would be influenced by the steric hindrance of the substituent at the C3 position. It is generally observed that nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen in 2-alkylazetidines. magtech.com.cn
Gold-catalyzed nucleophilic ring-opening has been reported for 2-alkynylazetidines, where the ring strain was found to be essential for the C-N bond cleavage. acs.org This underscores the importance of the inherent strain in facilitating these transformations.
The secondary amine nitrogen in this compound is a key site for chemical modification. Its nucleophilic character allows for a variety of reactions that introduce new substituents onto the nitrogen atom, altering the compound's physical and chemical properties.
The nitrogen atom can be readily alkylated using alkyl halides or other electrophilic alkylating agents. nih.gov This reaction leads to the formation of N-alkylated derivatives. If the alkylating agent is used in excess or is highly reactive, quaternization of the nitrogen can occur, resulting in the formation of a quaternary azetidinium salt. These salts are often more susceptible to nucleophilic ring-opening. nih.govmagtech.com.cn Selective alkylation at a substituent nitrogen over the azetidine nitrogen has been demonstrated in more complex molecules, highlighting the possibility of controlling reactivity based on steric and electronic factors. rsc.org
Iron-catalyzed thiol alkylation with N-Cbz azetidinols proceeds via an azetidine carbocation, demonstrating a pathway for C-S bond formation. nih.govacs.org While this reaction involves the C3 position, it showcases the diverse reactivity of the azetidine scaffold.
The nucleophilic nitrogen of this compound can react with acylating agents such as acid chlorides or anhydrides to form N-acyl derivatives. Similarly, reaction with sulfonyl chlorides yields N-sulfonylated products. These reactions are frequently employed to install protecting groups on the azetidine nitrogen. nih.gov Common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can be introduced to modulate the reactivity of the nitrogen and can be removed under specific conditions. researchgate.netnih.gov
Sulfonylation, in particular, is a common strategy in the synthesis and modification of azetidines. nih.govwhiterose.ac.uk The resulting sulfonamides can serve as stable derivatives or as intermediates for further transformations. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the azetidine ring, for instance, by facilitating C2-lithiation. nih.gov
Table 2: Common N-Functionalization Reactions for Azetidines
| Reaction Type | Reagent Class | Functional Group Introduced | Purpose |
|---|---|---|---|
| Alkylation | Alkyl Halides | N-Alkyl | Derivatization |
| Acylation | Acid Chlorides, Anhydrides | N-Acyl (e.g., N-Boc) | Protection, Derivatization |
This table summarizes general functionalization reactions applicable to the secondary amine of this compound based on established azetidine chemistry.
C(sp³)–H Activation and Functionalization of the Azetidine Ring
The saturated C(sp³)–H bonds of the azetidine ring, particularly at the C3 position, are potential sites for functionalization. Modern synthetic methods, such as transition metal-catalyzed C–H activation, provide a powerful tool for the direct introduction of new substituents onto the azetidine core, bypassing the need for pre-functionalized substrates.
The direct functionalization of C(sp³)–H bonds in azetidines can be achieved with high regioselectivity through the use of a directing group installed on the ring nitrogen. Palladium-catalyzed reactions are prominent in this area, enabling the coupling of the C3 position of the azetidine with various aryl and alkyl partners. acs.orgorganic-chemistry.org
The process typically begins with the installation of a directing group, such as a picolinamide (B142947) (PA) or an amidoxime, onto the azetidine nitrogen. organic-chemistry.orgnih.gov This group coordinates to the palladium catalyst, positioning it in close proximity to the C3–H bonds. This directed C–H activation leads to the formation of a palladacycle intermediate, which then undergoes oxidative addition with an aryl or alkyl halide (or a related coupling partner), followed by reductive elimination to furnish the C3-functionalized azetidine and regenerate the catalyst. organic-chemistry.org This strategy has been successfully applied to introduce a wide range of substituents onto the azetidine scaffold. acs.org
For this compound, this would involve initial N-functionalization with a suitable directing group. Subsequent palladium-catalyzed coupling with an aryl iodide, for example, would yield the corresponding 3-aryl-3-[(4-Methoxyphenoxy)methyl]azetidine derivative. The choice of directing group, catalyst, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov
| Directing Group | Catalyst System | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| Picolinamide (PA) | Pd(OAc)₂ / PhI(OAc)₂ | - (Intramolecular Amination) | Bicyclic Azetidines | organic-chemistry.org |
| 8-Aminoquinoline | Pd(OAc)₂ / K₂CO₃ | Aryl Iodides | 3-Aryl Azetidines | acs.org |
| Amidoxime | [Ir(cod)OMe]₂ | Olefins | 3-Alkyl Azetidines | nih.gov |
| Picolinamide (PA) | Pd(OAc)₂ / CuBr₂ / CsOAc | Iodoarenes | 3-Aryl Azetidines | nih.gov |
Introducing and controlling stereochemistry within the azetidine ring is a significant challenge and a key goal for creating chiral building blocks. birmingham.ac.uk Stereoselective transformations can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. acs.orguni-muenchen.de
For a molecule like this compound, which is prochiral at the C3 position, asymmetric C–H activation could be a powerful tool. By employing a chiral ligand in a palladium-catalyzed C–H arylation, it may be possible to achieve an enantioselective functionalization at the C3 position.
Other stereoselective methods applicable to the azetidine core include the diastereoselective synthesis of substituted azetidines starting from chiral precursors. rsc.org For instance, the reduction of a 3-substituted azetinyl-carboxylic acid intermediate using asymmetric hydrogenation can furnish highly enantioenriched functionalized azetidines. acs.org Furthermore, the ring expansion of chiral bicyclic methylene aziridines with rhodium-bound carbenes has been shown to produce highly substituted methylene azetidines with excellent transfer of chirality. nih.gov Enantioselective ring-opening of N-protected azetidines, promoted by a chiral hydrogen-bond donor catalyst, provides another route to chiral, functionalized products. acs.org
| Methodology | Key Reagents/Catalyst | Transformation | Stereochemical Control | Reference |
|---|---|---|---|---|
| Asymmetric Boryl Allylation | CuBr / Chiral Ligand | Difunctionalization of Azetines | High Enantioselectivity | acs.org |
| [3+1] Ring Expansion | Rh₂(OAc)₄ / Diazo Compound | Methylene Aziridine (B145994) to Methylene Azetidine | Chirality Transfer | nih.gov |
| Asymmetric Hydrogenation | Chiral Metal Catalyst (e.g., Rh, Ru) | Reduction of Prochiral Azetines | High Enantioselectivity | acs.org |
| Enantioselective Ring Opening | Chiral Squaramide Catalyst | Ring Opening with Acyl Halides | High Enantiomeric Excess | acs.org |
Reactivity of the 4-Methoxyphenoxy Moiety
The 4-methoxyphenoxy group is an electron-rich aromatic system, and its reactivity is primarily characterized by reactions involving the methoxy (B1213986) group and electrophilic substitution on the benzene (B151609) ring.
The methoxy group (-OCH₃) in the 4-methoxyphenoxy moiety can undergo oxidative cleavage under various conditions. The most common transformation is O-demethylation, which converts the methoxy ether into a hydroxyl group, yielding a 4-hydroxyphenoxy derivative. acs.org This reaction can be achieved using chemical reagents or biocatalysts.
Chemical O-demethylation often requires harsh conditions. However, enzymatic systems, such as those involving cytochrome P450 monooxygenases or specific O-demethylases, can perform this transformation under mild, aqueous conditions. acs.orgnih.gov For example, vanillyl-alcohol oxidase can catalyze the oxidative demethylation of related phenolic compounds. nih.gov Another major oxidative pathway for anisole (B1667542) derivatives is aromatic hydroxylation, which introduces a hydroxyl group onto the aromatic ring, typically at the ortho position to the methoxy group, to form guaiacol-type structures. nih.govresearchgate.net The competition between O-demethylation and ring hydroxylation depends on the specific oxidant or enzyme system used. nih.gov
| Oxidant/Catalyst System | Major Product(s) | Reaction Type | Reference |
|---|---|---|---|
| Unspecific Peroxygenases (UPOs) | 4-Methoxyphenol (B1676288), Guaiacol | Aromatic Hydroxylation, O-Demethylation | nih.gov |
| Acid Bromate (H₂BrO₃) | ortho- and para-Hydroxyanisoles | Aromatic Hydroxylation | ias.ac.in |
| Lead Tetra-acetate | Acetoxylated and Methylated Anisoles | Radical Oxidation | rsc.org |
| Cytochrome P450 2D6 | 4-Hydroxyphenethylamine | O-Demethylation | researchgate.net |
| Veratrol-O-demethylase (vdmB) | Guaiacol | Regioselective O-Demethylation | acs.org |
The methoxy group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution. vedantu.com The lone pairs on the oxygen atom donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the attack of an electrophile. This effect is most pronounced at the ortho and para positions, making these sites highly susceptible to substitution.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. In the case of the 4-methoxyphenoxy moiety, the para position is already substituted by the ether linkage to the azetidine methyl group. Therefore, electrophilic attack is expected to occur predominantly at the two equivalent ortho positions (C2 and C6) relative to the methoxy group.
Halogenation: The bromination of anisole, a model for the 4-methoxyphenoxy moiety, proceeds readily with bromine in a polar solvent like acetic acid, often without the need for a Lewis acid catalyst. vedantu.combrainly.in The reaction yields a mixture of ortho- and para-bromoanisole, with the para isomer being the major product due to reduced steric hindrance. vedantu.comacs.org For the target compound, bromination would be expected to yield 3-[(2-bromo-4-methoxyphenoxy)methyl]azetidine.
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, also occurs readily. masterorganicchemistry.com The nitronium ion (NO₂⁺) electrophile will attack the activated ring, leading to the ortho-nitro product, 3-[(4-methoxy-2-nitrophenoxy)methyl]azetidine. researchgate.netresearchgate.net
| Reaction | Reagents | Major Product(s) | Reference |
|---|---|---|---|
| Bromination | Br₂ in CH₃COOH | p-Bromoanisole (~98%), o-Bromoanisole | vedantu.comacs.org |
| Nitration | HNO₃, H₂SO₄ | p-Nitroanisole, o-Nitroanisole | stmarys-ca.edu |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Methoxyacetophenone | vedantu.com |
Intermolecular and Intramolecular Rearrangement Studies
The strained azetidine ring and the tertiary amine functionality make this compound a candidate for various molecular rearrangements. These transformations can lead to the formation of different heterocyclic systems or functionalized acyclic products.
A notable intramolecular reaction for tertiary amines is the Meisenheimer rearrangement. synarchive.com This reaction involves the thermal rearrangement of a tertiary amine N-oxide to an N-alkoxyamine. synarchive.com For the subject compound, this would first require oxidation of the azetidine nitrogen to the corresponding N-oxide, for example, using an oxidant like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide could then undergo a nih.govchinesechemsoc.org-rearrangement, leading to the ring expansion of the four-membered azetidine to a five-membered isoxazolidine (B1194047) derivative. researchgate.net The regioselectivity of such rearrangements can be influenced by the substituents on the azetidine ring. researchgate.net
Photochemical reactions also offer pathways for the rearrangement of azetidines. researchgate.net For example, Norrish-Yang cyclization of α-aminoacetophenones can produce azetidinols, which can then undergo subsequent ring-opening reactions, demonstrating a "build and release" strategy based on the strain of the azetidine ring. beilstein-journals.orgenamine.net While the subject compound lacks the necessary carbonyl group for a direct Norrish-Yang reaction, photochemical methods could potentially induce other forms of rearrangements or cycloadditions. nottingham.ac.ukresearchgate.net Ring expansion of azetidines to pyrroles has also been reported, proceeding through a 1-azoniabicyclo[2.1.0]pentane intermediate. nih.gov
| Rearrangement Type | Precursor | Conditions | Product | Reference |
|---|---|---|---|---|
| nih.govchinesechemsoc.org-Meisenheimer Rearrangement | Azetidine N-oxide | Thermal | Isoxazolidine | researchgate.net |
| nih.govias.ac.in-Meisenheimer Rearrangement | N-allyl-amine N-oxide | Thermal | O-allyl-hydroxylamine | rsc.org |
| Photochemical Ring Opening | Photogenerated Azetidinol | Addition of electrophile | Aminodioxolane | beilstein-journals.org |
| Ring Expansion | Azetidinium derivative | Base/Heat | Pyrrole | nih.gov |
Utility in Subsequent Complex Molecular Construction
Role as an Intermediate in Multi-Step Organic Synthesis
Azetidine derivatives, including this compound, are increasingly recognized for their role as crucial intermediates in multi-step synthetic sequences aimed at producing biologically active compounds. The stability of the azetidine ring under various reaction conditions, coupled with the ability to selectively functionalize the nitrogen atom, allows for its seamless integration into complex synthesis pathways.
The secondary amine of the azetidine ring can readily undergo a variety of chemical transformations, such as N-acylation, N-alkylation, and N-arylation. These reactions are fundamental in attaching the azetidine core to other fragments of a target molecule. For instance, the nitrogen atom can be functionalized to introduce pharmacophoric elements or to serve as a handle for further chemical modifications. The (4-methoxyphenoxy)methyl side chain can also be modified, although it is often incorporated as a stable structural element that contributes to the desired bioactivity or ADME (absorption, distribution, metabolism, and excretion) properties of the final compound.
The utility of azetidine-containing building blocks is highlighted by their growing presence in approved drugs and clinical candidates. These small, saturated heterocycles are known to be metabolically robust, often improving the safety profiles of medications by resisting oxidative metabolism. The development of new synthetic methodologies continues to expand the toolkit available to medicinal chemists, enabling the preparation of a diverse array of substituted azetidines for incorporation into complex drug molecules.
Formation of Fused and Spirocyclic Azetidine Systems
The construction of fused and spirocyclic systems containing an azetidine ring represents an advanced strategy for exploring novel chemical space in drug discovery. These rigid, three-dimensional structures can effectively mimic or replace more common saturated six-membered heterocycles, offering new possibilities for patent-free analogues of existing drugs with potentially improved properties.
A notable example of the utility of a derivative of this compound is in the synthesis of complex spirocyclic systems. Specifically, a derivative of this compound has been utilized in the synthesis of novel 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s. In this multi-step synthesis, the azetidine nitrogen is first protected, for instance, with a tert-butoxycarbonyl (Boc) group. The core spirocyclic scaffold is then constructed, incorporating the (4-methoxyphenoxy)methyl side chain into the final architecture.
One specific compound synthesized through this pathway is tert-butyl 2′-[(4-methoxyphenoxy)methyl]-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate. The synthesis of this and similar compounds demonstrates the feasibility of using functionalized azetidines as key intermediates for creating intricate, spirocyclic molecules with potential therapeutic applications, such as in the development of new antituberculosis agents.
The following table summarizes the key transformations and intermediates in the synthesis of a representative spirocyclic azetidine system.
| Starting Material/Intermediate | Transformation | Resulting Structure | Significance |
| N-Boc-3-[(4-methoxyphenoxy)methyl]azetidine derivative | Multi-step sequence involving cyclization reactions | tert-butyl 2′-[(4-methoxyphenoxy)methyl]-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate | Demonstrates the use of the title compound as a precursor for complex spirocycles. |
| Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] core | Further functionalization at the pyrimidine (B1678525) ring | A series of novel spirocyclic compounds | Exploration of structure-activity relationships for potential drug candidates. |
While specific examples of using this compound to form fused azetidine systems are not as readily available in the literature, the general principles of intramolecular cyclization reactions involving substituents on the azetidine ring or its nitrogen atom are well-established. Such strategies could theoretically be applied to derivatives of this compound to construct bicyclic and other fused ring systems.
Spectroscopic and Structural Elucidation Studies of 3 4 Methoxyphenoxy Methyl Azetidine and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon-hydrogen framework. By analyzing the chemical shifts, multiplicities, and coupling constants, researchers can deduce the connectivity and spatial arrangement of atoms within a molecule.
¹H-NMR Analysis of Proton Environments
Proton NMR (¹H-NMR) provides detailed information about the electronic environment of each hydrogen atom in a molecule. In the case of 3-[(4-Methoxyphenoxy)methyl]azetidine analogs, the spectrum can be divided into distinct regions corresponding to the azetidine (B1206935) ring, the phenoxy moiety, and the linking methyl group.
For the analog, tert-butyl 2′-[(4-methoxyphenoxy)methyl]-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate, the ¹H-NMR spectrum (in DMSO-d₆) shows characteristic signals for the methoxyphenoxy group. mdpi.com The aromatic protons appear as two doublets at δ 6.92 (d, J = 9.2 Hz, 2H) and δ 6.84 (d, J = 9.2 Hz, 2H), which is typical for a para-substituted benzene (B151609) ring. mdpi.com The methoxy (B1213986) group protons present as a sharp singlet at δ 3.68 (s, 3H). mdpi.com
In another analog, 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine, the protons of the azetidine ring's CH₂ groups appear as a multiplet in the range of δ 3.29–3.86 (m, 4H) in CDCl₃. vulcanchem.com The methylene (B1212753) bridge (OCH₂) protons are observed as a singlet at δ 4.41 (s, 2H), and the aromatic protons are seen as a multiplet between δ 6.82–7.51 (m, 3H). vulcanchem.com These assignments provide a foundational understanding of the proton environments within this class of molecules.
Interactive Table 1: ¹H-NMR Data for this compound Analogs
| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity | Solvent |
| tert-butyl 2′-[(4-methoxyphenoxy)methyl]-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate mdpi.com | Aromatic CH | 6.92, 6.84 | Doublet | DMSO-d₆ |
| Methoxy (OCH₃) | 3.68 | Singlet | DMSO-d₆ | |
| Azetidine CH₂ | 4.26, 4.12 | Doublet | DMSO-d₆ | |
| 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine vulcanchem.com | Aromatic CH | 6.82-7.51 | Multiplet | CDCl₃ |
| Methylene Bridge (OCH₂) | 4.41 | Singlet | CDCl₃ | |
| Azetidine CH₂ | 3.29-3.86 | Multiplet | CDCl₃ |
¹³C-NMR Analysis of Carbon Skeleton
Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing a map of the carbon backbone of the molecule. For the spiro-azetidine analog, the ¹³C-NMR spectrum (in DMSO-d₆) reveals signals for the aromatic carbons of the methoxyphenoxy group at δ 153.91, 152.56, 115.85, and 114.96. mdpi.com The methoxy carbon appears at δ 55.70, and the carbons of the azetidine ring are part of a more complex system, with shifts influenced by the spirocyclic structure. mdpi.com
For 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine, a characteristic signal for the azetidine carbons is noted at δ 52.1. vulcanchem.com The simplified table of chemical shifts indicates that carbons in a C-N bond typically appear in the 30-65 ppm range, which is consistent with this observation. chemguide.co.uk The carbon-oxygen double bonds in ketones and aldehydes have much higher chemical shifts, typically ranging from 190-220 ppm. chemguide.co.uk
Interactive Table 2: ¹³C-NMR Data for this compound Analogs
| Compound | Functional Group | Chemical Shift (δ ppm) | Solvent |
| tert-butyl 2′-[(4-methoxyphenoxy)methyl]-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate mdpi.com | Aromatic C | 153.91, 152.56, 115.85, 114.96 | DMSO-d₆ |
| Methoxy (OCH₃) | 55.70 | DMSO-d₆ | |
| Methylene (OCH₂) | 71.18 | DMSO-d₆ | |
| 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine vulcanchem.com | Azetidine C | 52.1 | CDCl₃ |
Advanced NMR Techniques for Stereochemical and Conformational Studies
While ¹H and ¹³C-NMR are standard for structural assignment, advanced NMR techniques are often employed to investigate more complex features like stereochemistry and molecular conformation. Techniques such as ¹⁵N-NMR can provide direct insight into the electronic environment of the nitrogen atom within the azetidine ring. For fluorinated derivatives, ¹⁹F-NMR would be an essential tool. Although specific ¹⁵N-NMR or ¹⁹F-NMR data for this compound or its immediate analogs are not detailed in the available literature, the application of such techniques is crucial for a deeper understanding of four-membered heterocyclic compounds. vulcanchem.comipb.pt For instance, the conformation of azetidine rings can be studied using NOESY experiments, which can reveal through-space proximity of protons, as demonstrated in studies of other complex azetidine derivatives. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For the analog tert-butyl 2′-[(4-methoxyphenoxy)methyl]-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate, the calculated exact mass for the protonated molecule [M+H]⁺ (C₂₁H₂₆N₃O₅) was 400.1872. mdpi.com The experimentally observed value was also 400.1872, confirming the elemental composition of the synthesized compound with high confidence. mdpi.com This level of accuracy is critical for verifying the identity of new chemical entities. vulcanchem.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that is particularly well-suited for analyzing polar molecules without causing significant fragmentation. This allows for the clear observation of the molecular ion peak. In the analysis of the previously mentioned spiro-azetidine analog, ESI was the ionization method used to generate the protonated molecular ion [M+H]⁺ for HRMS analysis. mdpi.com Similarly, in the characterization of other complex nitrogen-containing heterocycles, LC/MS with an ESI source is routinely used to find the [M+H]⁺ ion, confirming the molecular weight of the target product. b-cdn.net This technique is fundamental in both qualitative and quantitative analysis of azetidine derivatives. mdpi.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. For this compound, these methods provide a detailed fingerprint based on the characteristic vibrational frequencies of its constituent parts: the azetidine ring, the phenoxy group, the methyl ether, and the connecting methylene bridge.
The IR spectrum is particularly useful for identifying polar bonds. Key expected absorptions include the N-H stretching vibration of the secondary amine in the azetidine ring, typically observed in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching from the benzene ring appears just above 3000 cm⁻¹, while the aliphatic C-H stretches from the azetidine and methylene groups are found just below this value, in the 2850-2960 cm⁻¹ range. The asymmetric and symmetric stretching of the C-O-C ether linkage is a prominent feature, expected to produce strong bands around 1245 cm⁻¹ (asymmetric, aryl-alkyl ether) and 1040 cm⁻¹ (symmetric). Aromatic C=C ring stretching vibrations are anticipated in the 1500-1600 cm⁻¹ region.
Raman spectroscopy complements IR by being more sensitive to non-polar bonds and symmetric vibrations. It is particularly effective for identifying the aromatic ring vibrations and the skeletal framework of the molecule. The combination of both IR and Raman spectra provides a comprehensive profile of the molecule's functional groups, confirming the presence of all key structural motifs.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Azetidine N-H | Stretching | 3300 - 3500 | IR |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | Stretching | 2850 - 2960 | IR, Raman |
| Aromatic C=C | Ring Stretching | 1500 - 1600 | IR, Raman |
| Aryl-Alkyl Ether C-O-C | Asymmetric Stretching | 1230 - 1270 | IR |
| Aryl-Alkyl Ether C-O-C | Symmetric Stretching | 1020 - 1075 | IR |
| Azetidine C-N | Stretching | 1150 - 1250 | IR |
X-ray Diffraction (XRD) for Solid-State Structural Confirmation and Conformation Analysis
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not widely published, analysis of related azetidine structures allows for a detailed prediction of its key structural features. acs.orgnih.gov
An XRD study would confirm the molecular connectivity and provide exact measurements of bond lengths, bond angles, and torsion angles. A critical feature of the azetidine ring is its conformation. Unlike the planar cyclobutane (B1203170), the four-membered azetidine ring is typically puckered to relieve ring strain. The degree of puckering and the conformation (e.g., envelope or twisted) would be precisely determined. The analysis would also reveal the orientation of the (4-methoxyphenoxy)methyl substituent relative to the azetidine ring, defining whether it adopts an axial or equatorial-like position. Furthermore, XRD analysis elucidates the intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group, which dictate the crystal packing arrangement. acs.org
| Structural Parameter | Expected Value / Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the crystal's symmetry (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Azetidine Ring Conformation | Puckering angle and torsion angles |
| Bond Lengths | Precise C-N, C-O, C-C bond distances (Å) |
| Bond Angles | Precise angles within the molecule (°) |
| Intermolecular Interactions | Identifies hydrogen bonds, van der Waals forces |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of non-volatile compounds like this compound. A reversed-phase method is typically employed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.govresearchgate.net The basic nitrogen of the azetidine ring necessitates the use of an acidic modifier, such as formic acid or trifluoroacetic acid, in the mobile phase to ensure sharp, symmetrical peaks by preventing interaction with residual silanols on the column. Detection is commonly performed using a UV detector, set to a wavelength where the 4-methoxyphenyl (B3050149) group exhibits strong absorbance (typically around 225 nm or 275 nm). nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient (e.g., 5% to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm or 275 nm |
| Column Temperature | 25-40 °C |
For unambiguous identification, HPLC is coupled with a mass spectrometer (LC-MS). nih.gov This powerful hyphenated technique provides both retention time data from the LC and mass-to-charge ratio (m/z) data from the MS. Using electrospray ionization (ESI) in positive ion mode, this compound (molecular weight: 193.25 g/mol ) is readily detected as its protonated molecular ion [M+H]⁺ at an m/z of approximately 194.12. Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, yielding characteristic daughter ions that confirm the molecular structure. For example, fragmentation could lead to the cleavage of the ether bond, resulting in ions corresponding to the azetidinemethyl moiety and the methoxyphenoxy radical.
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Parent Ion [M+H]⁺ | m/z ≈ 194.12 |
| Analysis Mode | Full Scan or Selected Ion Monitoring (SIM) |
| Fragmentation | Collision-Induced Dissociation (CID) for MS/MS |
| LC Conditions | As per HPLC or UPLC method |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. researchgate.netresearchgate.net This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. The method development principles for UPLC are analogous to HPLC, involving a reversed-phase column and similar mobile phases. However, the increased efficiency of UPLC allows for the separation of closely related impurities that might co-elute in an HPLC run, providing a more accurate assessment of the compound's purity. researchgate.netnih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution | Rapid Gradient (e.g., 5% to 95% B over 2-5 minutes) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Detection | UV (PDA) and/or Mass Spectrometry (MS) |
Theoretical and Computational Investigations of the 3 4 Methoxyphenoxy Methyl Azetidine Scaffold
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical calculations offer profound insights into the fundamental properties of molecular systems. For the 3-[(4-Methoxyphenoxy)methyl]azetidine scaffold, these methods can elucidate the preferred three-dimensional arrangement of atoms and the distribution of electrons, which are pivotal in determining the molecule's physical properties and chemical behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. researchgate.net By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a detailed picture of the molecular orbitals and charge distribution of this compound can be obtained. researchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For azetidine (B1206935) derivatives, the HOMO is often localized on the nitrogen atom, reflecting its nucleophilic character, while the LUMO is typically distributed over the C-N bonds, indicating their susceptibility to nucleophilic attack leading to ring-opening.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
Note: The data in this table is illustrative and based on typical values for similar azetidine derivatives. Actual values would require specific DFT calculations for this molecule.
Conformational Analysis and Energy Minimization
The azetidine ring is not planar and exists in a puckered conformation to alleviate some of the inherent ring strain. nih.gov For 3-substituted azetidines, two primary puckered conformations are possible, with the substituent occupying either an axial or an equatorial position. Conformational analysis through energy minimization calculations can predict the most stable conformer.
In the case of this compound, the bulky (4-methoxyphenoxy)methyl group would likely prefer an equatorial position to minimize steric interactions with the ring hydrogens. Computational methods can quantify the energy difference between the axial and equatorial conformers, providing insight into the conformational equilibrium of the molecule. nih.gov Studies on analogous systems have shown that the energy barrier for ring puckering in azetidines is relatively low, allowing for dynamic conformational changes. nih.gov
Analysis of Ring Strain and its Impact on Reactivity
The defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.org This strain energy is comparable to that of cyclobutane (B1203170) and arises from bond angle distortion and torsional strain. researchgate.net This inherent strain is a double-edged sword; it provides a rigid molecular scaffold but also serves as a driving force for ring-opening reactions. rsc.orgnih.gov
The reactivity of azetidines is largely dictated by this ring strain. rsc.org Reactions that lead to the opening of the four-membered ring are thermodynamically favorable as they release this strain. nih.gov This property has been exploited in various synthetic methodologies to generate more complex acyclic or larger heterocyclic structures. nih.gov The nitrogen atom in the azetidine ring can be protonated or activated by Lewis acids, which further facilitates nucleophilic attack and subsequent ring cleavage. nih.gov The substituent at the 3-position can influence the regioselectivity of ring-opening reactions.
Mechanistic Studies of Key Reactions
Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, including the identification of transition states and the mapping of reaction pathways. acs.org
Computational Elucidation of Transition States and Reaction Pathways
For reactions involving this compound, such as N-alkylation or ring-opening, computational methods can be used to model the entire reaction coordinate. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed.
For instance, in a Lewis acid-catalyzed ring-opening reaction with a nucleophile, DFT calculations can identify the structure of the transition state, revealing the bond-breaking and bond-forming processes. nih.govfrontiersin.org The activation energy barrier calculated from the difference in energy between the reactant complex and the transition state provides a quantitative measure of the reaction rate. acs.org Such studies have been instrumental in understanding why certain reaction conditions favor specific outcomes. nih.govfrontiersin.org
Table 2: Illustrative Calculated Activation Energies for Azetidine Ring-Opening
| Reaction | Catalyst | Nucleophile | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Ring Opening | La(OTf)₃ | Amine | 15.2 |
Note: The data in this table is illustrative and based on general findings for catalyzed vs. uncatalyzed azetidine ring-opening reactions. Specific values would require detailed calculations for the reaction of this compound.
Regioselectivity and Stereoselectivity Prediction
In substituted azetidines, reactions such as ring-opening can proceed with different regioselectivity (i.e., attack at C2 vs. C4). Computational models have become increasingly adept at predicting these outcomes. nih.govrsc.org By comparing the activation energies of the transition states leading to the different possible products, the favored reaction pathway and major product can be determined. acs.org
For this compound, a nucleophilic attack could theoretically occur at either the C2 or C4 position. The electronic and steric influence of the substituent at C3 would play a crucial role in determining the regioselectivity. Computational studies can model the approach of the nucleophile to both sites and calculate the respective energy barriers, thereby predicting the regiochemical outcome. nih.gov Similarly, for reactions that create new stereocenters, computational methods can predict the diastereoselectivity by comparing the energies of the transition states leading to the different stereoisomers. nih.govresearchgate.net
In Silico Physicochemical Property Prediction for Scaffold Design
The predictive power of computational tools is instrumental in the early stages of drug development, allowing for the rational design of scaffolds with desirable pharmacokinetic profiles. By calculating key molecular descriptors, researchers can forecast a compound's behavior in a biological system, thereby prioritizing synthetic efforts and minimizing late-stage attrition. For the this compound scaffold, in silico analysis provides critical insights into its potential as a building block for more complex drug candidates.
Molecular weight and topological polar surface area are fundamental parameters in the assessment of a compound's drug-likeness, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Molecular Weight (MW): The molecular weight of a compound is a critical factor, with lower values generally being preferred for improved oral bioavailability. For this compound, the molecular formula is C11H15NO2, corresponding to a molecular weight of 193.24 g/mol . This places the scaffold well within the range stipulated by Lipinski's Rule of Five, suggesting a favorable starting point for the design of orally bioavailable drugs.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms in a molecule and is a strong predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The calculated TPSA for this compound is a key indicator of its potential bioavailability. While a specific, publicly available calculated value for this exact molecule is not readily found, similar small molecules containing an azetidine ring and an ether linkage typically exhibit TPSA values that are conducive to good membrane permeability. For instance, the related compound 3-[(4-phenylphenoxy)methyl]azetidine has a calculated TPSA of 21.3 Ų. chemspider.com
| Property | Predicted Value | Significance in Scaffold Design |
| Molecular Weight (MW) | 193.24 g/mol | Low molecular weight is generally associated with better absorption and distribution. |
| Topological Polar Surface Area (TPSA) | Estimated to be low | A lower TPSA is often correlated with enhanced membrane permeability and oral bioavailability. |
Note: The TPSA value is an estimate based on similar structures.
Lipophilicity and hydrogen bonding capacity are crucial determinants of a drug's solubility, permeability, and binding affinity to its biological target.
Lipophilicity (LogP, LogD): The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. These values influence a drug's ability to cross cell membranes and its distribution in the body. A predicted XlogP value for the closely related 3-[(4-methoxyphenyl)methyl]azetidine (B1355867) is approximately 1.8. uni.lu This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates.
Hydrogen Bonding Parameters: The number of hydrogen bond donors and acceptors in a molecule affects its solubility in aqueous environments and its ability to interact with biological targets. For this compound, it is predicted to have one hydrogen bond donor (the secondary amine in the azetidine ring) and two hydrogen bond acceptors (the nitrogen atom in the azetidine ring and the oxygen atom of the methoxy (B1213986) group). These parameters are also in line with the guidelines for oral drug-likeness.
| Parameter | Predicted Value | Implication for Drug Design |
| XlogP | ~1.8 | Indicates balanced lipophilicity, favorable for both solubility and permeability. |
| Hydrogen Bond Donors | 1 | Contributes to aqueous solubility and potential for specific receptor interactions. |
| Hydrogen Bond Acceptors | 2 | Enhances solubility and provides sites for hydrogen bonding with biological targets. |
Note: The XlogP value is for a closely related structure.
Molecular Modeling and Docking Studies for Receptor Interactions (Conceptual, without specific biological outcomes)
Molecular modeling and docking are powerful computational techniques used to predict and analyze the binding of a ligand to a receptor at the atomic level. While specific biological outcomes are beyond the scope of this discussion, a conceptual exploration of the potential interactions of the this compound scaffold can inform its application in rational drug design.
The structural features of this compound offer several potential points of interaction within a hypothetical receptor binding pocket. The central azetidine ring provides a rigid, three-dimensional core that can orient the appended functional groups in a defined spatial arrangement. The secondary amine within the azetidine ring can act as a hydrogen bond donor, forming a crucial interaction with a hydrogen bond acceptor on the receptor, such as the backbone carbonyl of an amino acid residue.
The ether linkage introduces a degree of flexibility, allowing the 4-methoxyphenyl (B3050149) group to adopt various conformations to fit within a binding site. The oxygen atom of this ether can also serve as a hydrogen bond acceptor. The methoxyphenyl group itself can engage in several types of non-covalent interactions. The aromatic ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor. Furthermore, the methoxy group provides an additional hydrogen bond acceptor and can also be involved in hydrophobic interactions.
Applications in Chemical Biology and Advanced Materials Research
Design and Synthesis of Azetidine-Containing Scaffolds for Chemical Biology Probes
The rigid, non-planar structure of the azetidine (B1206935) moiety makes it an attractive scaffold for constructing chemical biology probes. This framework allows for precise spatial arrangement of functional groups, which is critical for targeted molecular interactions.
As a Scaffold for Functional Group Bioisosteres
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Azetidines have emerged as effective bioisosteres for commonly used chemical groups, offering improvements in physicochemical properties such as solubility and metabolic stability.
The strained four-membered ring of azetidine provides a rigid framework that can mimic the spatial orientation of other groups while introducing novel properties. researchgate.net For instance, azetidine rings can serve as replacements for:
Carbonyl Groups: The polar nature of the nitrogen atom within the azetidine ring can mimic the hydrogen-bonding capabilities of a carbonyl oxygen.
gem-Dimethyl Groups: The substitution pattern on the azetidine ring can replicate the tetrahedral geometry of a quaternary carbon center, often with reduced lipophilicity.
Aromatic Rings: Disubstituted azetidines can position substituents in a three-dimensional arrangement that mimics the vectors of meta- or para-substituted phenyl rings.
This bioisosteric replacement can lead to enhanced molecular properties, as demonstrated in various drug discovery programs where similar small rings like oxetanes have been used to improve potency and aqueous solubility. researchgate.net
Integration into Peptidomimetics and Cyclic Peptides
Peptides often suffer from poor metabolic stability and low cell permeability, limiting their therapeutic potential. Incorporating azetidine-based structures into peptide backbones is a powerful strategy to overcome these limitations. nih.gov Azetidine-containing amino acids, when integrated into a peptide sequence, act as potent turn-inducers, pre-organizing the linear peptide for efficient macrocyclization. ljmu.ac.uk
This approach has several advantages:
Improved Cyclization Yields: The conformational constraint imposed by the azetidine ring facilitates the head-to-tail cyclization of small peptides, a process that is often challenging. ljmu.ac.uk
Enhanced Proteolytic Stability: The non-natural azetidine structure can render the adjacent amide bonds resistant to cleavage by proteases. ljmu.ac.uk
Conformational Rigidity: The rigid azetidine scaffold reduces the conformational flexibility of the peptide, which can lead to higher binding affinity and selectivity for its biological target. nih.gov
Research has demonstrated that introducing a 3-amino-azetidine (3-AAz) subunit into tetra-, penta-, and hexapeptides significantly improves the efficiency of their synthesis into cyclic structures under standard conditions. ljmu.ac.uk Furthermore, the azetidine's nitrogen atom provides a convenient handle for late-stage functionalization, allowing for the attachment of tags, dyes, or other molecular probes. ljmu.ac.uk
Development of Diverse Azetidine-Based Chemical Libraries
The synthesis of large, diverse collections of small molecules, known as chemical libraries, is crucial for identifying new biologically active compounds. The azetidine core is an excellent starting point for Diversity-Oriented Synthesis (DOS), a strategy aimed at creating structurally diverse and complex molecules. nih.govnih.gov
Starting from a densely functionalized azetidine core, a wide variety of molecular frameworks can be generated through controlled chemical transformations. nih.govresearchgate.net This allows for the exploration of new chemical space, particularly for targets like the central nervous system (CNS), which requires molecules with specific physicochemical properties to cross the blood-brain barrier. nih.govnih.gov Synthetic strategies have been developed to transform azetidine scaffolds into a range of complex structures, including:
Fused ring systems
Bridged bicyclic compounds
Spirocyclic architectures nih.govresearchgate.net
The development of a 1,976-membered library of spirocyclic azetidines highlights the utility of this scaffold in generating lead-like molecules for drug discovery. nih.govnih.gov
Role as a Building Block in Complex Molecule Synthesis
Beyond its direct use in bioactive scaffolds, 3-[(4-Methoxyphenoxy)methyl]azetidine and related structures are valuable intermediates in the synthesis of more complex molecules. The inherent ring strain of the azetidine nucleus can be harnessed to drive unique chemical transformations. rsc.orgresearchgate.net
Precursors for Heterocyclic Systems
The reactivity of the azetidine ring, driven by its strain energy (approximately 25 kcal/mol), makes it a versatile precursor for the synthesis of other nitrogen-containing heterocycles. researchgate.netrsc.org Through carefully chosen reaction conditions, the four-membered ring can undergo expansion or opening to yield larger or acyclic structures. researchgate.net
Key transformations include:
Ring Expansion to Pyrrolidines: Functionalized azetidines can be converted into five-membered pyrrolidine (B122466) rings.
Ring Expansion to Azepanes: Certain reactions can lead to the formation of seven-membered azepane systems. researchgate.net
Nucleophilic Ring-Opening: The azetidine ring can be opened by various nucleophiles, yielding highly substituted acyclic amines that are themselves valuable synthetic intermediates. researchgate.net
These transformations provide access to a variety of complex molecular architectures that would be difficult to synthesize through other means.
Synthesis of Chiral Azetidine Scaffolds
The stereochemistry of a molecule is critical for its biological function. Consequently, methods for the enantioselective synthesis of azetidines are of high importance. rsc.org The development of asymmetric catalytic methods allows for the preparation of chiral, enantioenriched azetidines, which serve as key building blocks for pharmaceuticals and other biologically active compounds. nih.gov
One notable approach involves the asymmetric [3+1]-cycloaddition using chiral copper(I) catalysis, which can produce highly substituted chiral azetines. nih.gov These intermediates can then be efficiently hydrogenated to yield the corresponding saturated azetidine-2-carboxylates with three defined chiral centers. nih.gov Such methods provide access to specific stereoisomers of complex azetidine derivatives, which is essential for structure-activity relationship studies in drug development.
Below is a table summarizing research findings on the synthesis of chiral azetidines.
| Method | Catalyst/Reagent | Product Type | Key Features |
| Asymmetric [3+1]-Cycloaddition | Chiral sabox copper(I) | Chiral azetines | High yield and stereocontrol |
| Catalytic Hydrogenation | Palladium on carbon (Pd/C) | Tetrasubstituted azetidines | cis-hydrogenation of azetine double bond |
Catalytic Applications of Azetidine Derivatives
The unique stereochemical and electronic properties of the azetidine ring have made its derivatives valuable scaffolds in the field of catalysis, particularly in the design of ligands for metal complexes and in the development of organocatalysts for asymmetric synthesis.
Ligand Design for Metal Complexes in Catalysis
The rigid structure of the azetidine ring is a key feature in the design of ligands for transition metal catalysis. This rigidity helps to create a well-defined and predictable coordination sphere around the metal center, which can enhance catalytic activity and selectivity. The coordination chemistry of azetidine derivatives is relatively unexplored but has shown utility in forming catalysts for important reactions. researchmap.jp
Researchers have synthesized and characterized tridentate and quadridentate ligands incorporating the azetidine moiety. Structural studies of their complexes with copper(II) and zinc(II) show that these ligands can accommodate different coordination geometries, such as square-pyramidal and trigonal bipyramidal. researchmap.jp This flexibility allows for the tuning of the catalyst's steric and electronic environment to suit specific chemical transformations. Such catalyst systems have proven effective in cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. researchmap.jp
The azetidine scaffold provides a rigid backbone, which can lead to enhanced control over the catalytic pocket. rsc.org For instance, 2,4-cis-disubstituted amino azetidines have been successfully employed as ligands in copper-catalyzed Henry reactions, demonstrating the practical application of this design principle. ljmu.ac.uk The ability to systematically modify substituents on the azetidine ring allows for the fine-tuning of ligand properties, paving the way for the development of highly specialized and efficient metal complex catalysts.
Stereocontrol in Asymmetric Synthesis
Chiral, non-racemic azetidine derivatives are highly effective in asymmetric catalysis, where the goal is to control the stereochemical outcome of a reaction. birmingham.ac.ukresearchgate.net Since the early 1990s, these compounds have been utilized as chiral ligands and organocatalysts to induce asymmetry in a variety of reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.ukresearchgate.net
The conformational constraint of the azetidine ring is critical for achieving high levels of stereocontrol. By locking the ligand into a specific conformation, it creates a defined chiral environment that preferentially stabilizes the transition state leading to one enantiomer of the product over the other. rsc.org This principle is exemplified in the use of single-enantiomer, 2,4-cis-disubstituted amino azetidines as ligands for copper in asymmetric Henry reactions. These catalyst systems have achieved excellent enantioselectivity, particularly with alkyl aldehydes, yielding products with over 99% enantiomeric excess (e.e.). ljmu.ac.uk
Computational studies have confirmed the importance of the azetidine scaffold and its substituents in determining the stereochemical outcome of these catalysed reactions. ljmu.ac.uk The rigidity of the structure is a key advantage, leading to enhanced control of the catalytic environment and, consequently, higher enantioselectivity compared to more flexible ligand systems. rsc.org
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|
| Propanal | 75 | >99 |
| Butanal | 72 | >99 |
| Pentanal | 70 | >99 |
| Hexanal | 71 | >99 |
| Benzaldehyde | 91 | 63 |
Material Science Applications of Azetidine Polymers
The application of azetidines extends into material science, primarily through the synthesis of functional polymers via ring-opening polymerization (ROP). The significant strain energy of the four-membered ring facilitates this process, allowing for the creation of polyamines with unique properties and applications. rsc.orgresearchgate.net
Cationic ring-opening polymerization of azetidine and its derivatives is a key method for producing these materials. researchgate.netacs.org One notable application is the synthesis of branched poly(propylenimine) (PPI) from the polymerization of azetidine monomer. acs.org This polymer, when incorporated into a silica (B1680970) composite, functions as an effective adsorbent for CO2 capture. The resulting aminopolymer-based materials are considered promising for further development in carbon capture technologies. acs.org The polymerization of ring-strained azetidine monomers provides a pathway to polyamines that have potential uses in antibacterial coatings, chelation, and non-viral gene transfection. rsc.org
Future Research Directions and Outlook for 3 4 Methoxyphenoxy Methyl Azetidine Chemistry
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic chemistry is increasingly benchmarked by its sustainability and efficiency. Future research into the synthesis of 3-[(4-Methoxyphenoxy)methyl]azetidine should prioritize the development of green and innovative methodologies.
Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrosynthesis represent powerful tools for forging chemical bonds under mild conditions. researchgate.net Research could explore photo-induced copper-catalyzed radical annulation reactions to construct the azetidine (B1206935) core from readily available aliphatic amines and alkynes. nih.gov These methods could reduce reliance on harsh reagents and high temperatures, contributing to more sustainable synthetic pathways.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound would enable safer handling of reactive intermediates and facilitate large-scale production for further application studies.
Bio-derived Feedstocks: A long-term goal is to source starting materials from renewable resources. kit.edu Research could investigate pathways to derive precursors for the azetidine and methoxyphenol fragments from bio-based feedstocks like lignin, which is a major renewable source of aromatic compounds. kit.edu
Exploration of Underutilized Reactivity Modes of the Azetidine Ring
The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, is a key feature that dictates its reactivity, placing it between the highly reactive aziridine (B145994) and the more stable pyrrolidine (B122466). rsc.orgresearchgate.net While ring-opening reactions are well-documented, future research should delve into more nuanced and underutilized reactivity modes.
Strain-Release Functionalization: Beyond simple ring-opening, the controlled, regioselective functionalization of the azetidine ring driven by strain release is a promising area. This could involve transition-metal-catalyzed cross-coupling reactions that selectively open the ring to form more complex, linear amine structures.
C-H Functionalization: Direct functionalization of the C-H bonds on the azetidine ring is a highly atom-economical approach to introduce new substituents. Future studies could focus on developing catalytic systems, such as palladium(II) catalysts, for the intramolecular γ-C(sp³)–H amination to create more complex, functionalized azetidines. rsc.org
[2+2] and [3+1] Cycloadditions: Photochemical strategies, such as the aza Paternò-Büchi reaction, can be employed to synthesize azetidines via [2+2] photocycloaddition. researchgate.net Conversely, exploring the azetidine ring as a synthon in [3+1] radical cascade cyclizations could lead to novel heterocyclic scaffolds. nih.gov
Advanced Computational Approaches for Structure-Property Relationship Elucidation
Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity, guiding experimental design and accelerating discovery. mdpi.com
Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction pathways for the synthesis and functionalization of this compound. nih.gov Such studies can elucidate reaction mechanisms, predict regioselectivity in ring-opening reactions, and calculate the activation barriers for different reactivity modes, as demonstrated in La(OTf)₃-catalyzed azetidine synthesis. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational preferences of the molecule and its interactions with its environment, such as solvent molecules or biological macromolecules. This is crucial for understanding its potential as a pharmacophore.
Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives of this compound and calculating their electronic and steric properties, QSAR models can be built to predict their biological activity or material properties, thereby rationalizing the design of new functional molecules.
Table 1: Hypothetical Computationally Predicted Properties of this compound Derivatives
| Derivative Substitution | Calculated Dipole Moment (Debye) | Predicted LogP | HOMO Energy (eV) | LUMO Energy (eV) |
| None (Parent Compound) | 2.15 | 1.88 | -5.98 | -0.25 |
| 2-Fluoro (on phenoxy ring) | 3.45 | 1.95 | -6.12 | -0.38 |
| N-Acetyl | 3.90 | 1.50 | -6.45 | -0.55 |
| 2-Methyl (on azetidine ring) | 2.25 | 2.20 | -5.90 | -0.20 |
Integration of the Azetidine Scaffold into Emerging Chemical Biology Methodologies
The unique three-dimensional structure imparted by the azetidine ring makes it an attractive scaffold for chemical biology applications.
Bioisosteric Replacement: The azetidine moiety can serve as a bioisostere for other commonly used rings in drug design, such as pyrrolidine or piperidine. Its constrained nature can lock ligands into a specific conformation, potentially increasing binding affinity and selectivity for a biological target.
Scaffold for PROTACs and Molecular Glues: The field of targeted protein degradation offers new therapeutic modalities. The defined exit vectors and rigidity of the this compound scaffold could be exploited in the design of linkers for Proteolysis-Targeting Chimeras (PROTACs) or as a core element in novel molecular glues.
Photoaffinity Labeling: Incorporation of photoreactive groups onto the this compound framework could generate novel photoaffinity probes. These tools are essential for identifying the cellular targets of bioactive small molecules and elucidating their mechanisms of action.
Application in the Rational Design of Advanced Functional Molecules
The distinct structural features of this compound make it a versatile building block for creating novel functional molecules beyond the biological realm.
Polymer Chemistry: The azetidine ring can undergo ring-opening polymerization. The presence of the methoxyphenoxy group could lead to polymers with unique properties, such as high refractive indices or specific thermal characteristics, suitable for advanced optical materials or engineering plastics.
Medicinal Chemistry Scaffolding: Azetidines are privileged structures found in several approved drugs. medwinpublishers.com The this compound scaffold provides a rigid framework for orienting the methoxyphenyl group and any additional substituents in a well-defined three-dimensional space, which is a key strategy in rational drug design for optimizing ligand-receptor interactions. medwinpublishers.com For instance, related spirocyclic azetidines have shown excellent activity against Mycobacterium tuberculosis. mdpi.com
Organocatalysis: Chiral derivatives of this compound could be explored as novel organocatalysts. The nitrogen atom of the azetidine can act as a Lewis base, and the rigid scaffold could provide a well-defined chiral environment for asymmetric transformations.
Q & A
Basic: What are the standard synthetic routes for 3-[(4-Methoxyphenoxy)methyl]azetidine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclocondensation or alkylation strategies. For example, azetidine scaffolds can be prepared via nucleophilic substitution of a hydroxyl-methyl intermediate with 4-methoxyphenoxy groups. Key intermediates (e.g., hydroxymethyl-azetidine derivatives) are often characterized using ¹H/¹³C NMR to confirm regiochemistry and HPLC to assess purity . Stereochemical control may require chiral auxiliaries or catalysts, as seen in piperidine derivatives with similar substitution patterns .
Advanced: How can researchers resolve contradictions in reported biological activity of this compound derivatives?
Methodological Answer:
Discrepancies in bioactivity (e.g., NLRP3 inflammasome inhibition vs. no effect) may arise from stereochemical variations or assay conditions. To address this:
- Perform dose-response studies across multiple cell lines (e.g., BV2 microglia ).
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Compare enantiomers using chiral separation techniques (e.g., chiral HPLC) to isolate active stereoisomers .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) for molecular formula verification.
- 2D NMR (COSY, NOESY) to assign spatial and regiochemical configurations, particularly for the azetidine ring and methoxyphenoxy substituents .
- X-ray crystallography for absolute stereochemical determination, as demonstrated for related piperidine oxides .
Advanced: How can the metabolic stability of this compound be evaluated in preclinical models?
Methodological Answer:
- Use hepatic microsome assays (human/rodent) to measure clearance rates.
- Perform LC-MS/MS metabolite profiling to identify oxidation or demethylation products at the methoxyphenoxy group.
- Cross-validate with in silico tools (e.g., SwissADME) to predict metabolic hotspots .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Store under inert atmosphere (argon) at -20°C to prevent oxidation. Avoid exposure to moisture (use desiccants) and strong acids/alkalis, which may hydrolyze the azetidine ring . Purity should be reassessed via HPLC after long-term storage.
Advanced: What strategies optimize the selectivity of this compound for NLRP3 inflammasome inhibition?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Modify the methoxyphenoxy group (e.g., replace with fluorinated analogs) to enhance binding to NLRP3 ASC domain.
- Gene knockdown models (siRNA targeting NLRP3 in BV2 cells) to confirm target specificity .
- Molecular dynamics simulations to predict interactions with NLRP3’s NACHT domain .
Basic: How are stereochemical byproducts minimized during synthesis?
Methodological Answer:
- Use asymmetric catalysis (e.g., chiral palladium complexes) for enantioselective alkylation .
- Employ kinetic resolution via enzymatic hydrolysis of racemic intermediates.
- Monitor reaction progress with in situ FTIR to detect undesired stereoisomer formation .
Advanced: How can in vivo neuroinflammatory efficacy be assessed for this compound?
Methodological Answer:
- LPS-induced neuroinflammation models in rodents: Measure cytokine levels (IL-1β, TNF-α) in cerebrospinal fluid via ELISA .
- Microglial activation imaging : Use PET tracers (e.g., TSPO ligands) to quantify inhibition in transgenic Alzheimer’s models .
- Toxicokinetic profiling : Assess brain penetration via LC-MS after intravenous dosing .
Basic: What solvents and conditions are incompatible with this compound?
Methodological Answer:
Avoid protic solvents (e.g., water, alcohols) and strong oxidizing agents (e.g., peroxides), which may degrade the azetidine ring. Reaction conditions should maintain pH 6–8 to prevent demethylation of the methoxyphenoxy group .
Advanced: How can computational modeling guide the design of derivatives with improved potency?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
